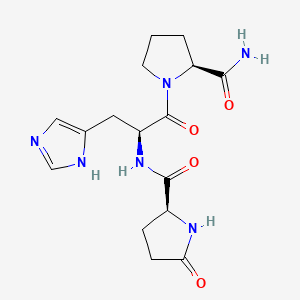
Reactive Red 35
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Reactive Red 35 is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process involves the following steps:
Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Industrial Production Methods: Industrial production of Reactive Red 35 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Reactive Red 35 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form aromatic amines.
Substitution: Reactive Red 35 can undergo nucleophilic substitution reactions due to the presence of reactive groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines under alkaline conditions.
Major Products Formed:
Oxidation: Various oxidized azo compounds.
Reduction: Aromatic amines such as aniline derivatives.
Substitution: Substituted azo compounds with different functional groups.
Applications De Recherche Scientifique
Reactive Red 35 has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and photodegradation processes.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, wastewater treatment, and environmental remediation.
Mécanisme D'action
The mechanism of action of Reactive Red 35 involves its interaction with various molecular targets:
Photodegradation: Under sunlight, Reactive Red 35 undergoes photodegradation, leading to the formation of reactive oxygen species that degrade the dye.
Biodegradation: Microorganisms such as Pseudomonas aeruginosa can degrade Reactive Red 35 through enzymatic pathways involving oxidoreductase enzymes.
Comparaison Avec Des Composés Similaires
Reactive Red 195: Another azo dye with similar applications but different chemical structure.
Reactive Orange 16: A structurally similar azo dye used in textile dyeing.
Uniqueness of Reactive Red 35: Reactive Red 35 is unique due to its specific vinyl sulfone group, which enhances its reactivity and binding efficiency in textile applications. Its vibrant color and stability make it a preferred choice in various industrial processes .
Propriétés
Numéro CAS |
12226-12-9 |
|---|---|
Formule moléculaire |
C12H24N2 |
Poids moléculaire |
0 |
Synonymes |
C.I. Reactive Red 35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





